2-Methylpyridine-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-methylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBSZBKNIIWFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512585 | |
| Record name | 2-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169229-06-5 | |
| Record name | 2-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methylpyridine-3-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylpyridine-3-carbonyl chloride, also known as 2-methylnicotinoyl chloride. It details its chemical identity, key properties, synthesis and purification protocols, reactivity, and significant applications, particularly within the pharmaceutical industry. This document serves as a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the handling, utilization, and synthetic potential of this versatile reagent.
Introduction
This compound (CAS No. 169229-06-5) is a reactive acyl chloride derivative of 2-methylnicotinic acid. Its structure, featuring a pyridine ring, a methyl group, and a carbonyl chloride moiety, makes it a valuable building block in the synthesis of a wide range of complex organic molecules. The presence of the electrophilic acyl chloride group allows for facile reactions with various nucleophiles, making it a key intermediate in the preparation of amides, esters, and ketones. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in research and development.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 169229-06-5 | Amerigo Scientific |
| Molecular Formula | C₇H₆ClNO | Amerigo Scientific |
| Molecular Weight | 155.58 g/mol | Amerigo Scientific |
| IUPAC Name | This compound | - |
| Synonyms | 2-methylnicotinoyl chloride | - |
| Physical State | Presumed to be a solid or liquid, sensitive to moisture. | General knowledge of acyl chlorides |
| Melting Point | Not explicitly reported in searches. | - |
| Boiling Point | Not explicitly reported in searches. | - |
| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General knowledge of acyl chlorides |
Synthesis and Purification
The primary route for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-methylnicotinic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).
Synthesis Workflow
The conversion of 2-methylnicotinic acid to 2-methylnicotinoyl chloride is a standard nucleophilic acyl substitution reaction at the carboxylic acid.
Caption: Synthesis of 2-Methylnicotinoyl Chloride.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable drying agent), suspend 2-methylnicotinic acid in an excess of thionyl chloride or in an anhydrous solvent such as dichloromethane (DCM).
-
Reaction: Gently reflux the mixture. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. This is a critical step to ensure the purity of the final product.
-
Purification: The crude 2-methylnicotinoyl chloride can be purified by vacuum distillation. It is essential to use a system that is completely free of moisture to prevent hydrolysis of the product.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution reactions.[1]
General Reactivity Profile
-
Hydrolysis: Reacts readily with water to form 2-methylnicotinic acid and hydrochloric acid. This underscores the importance of handling the compound under anhydrous conditions.
-
Alcoholysis: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the other as a base to scavenge the generated HCl.
-
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-methylnicotinoyl group onto aromatic substrates, although the pyridine ring's basicity can complicate this reaction by coordinating to the Lewis acid catalyst.
Nucleophilic Acyl Substitution Workflow
Caption: General Nucleophilic Acyl Substitution.
Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many active pharmaceutical ingredients (APIs). 2-Methylnicotinic acid and its derivatives, including the acyl chloride, are important intermediates in the synthesis of various pharmaceuticals.[2][] For instance, 2-methylnicotinic acid is a known intermediate for the synthesis of specific IKK beta inhibitor drugs and oncolytic drugs.[2] The acyl chloride, being a more reactive form, serves as a key precursor for creating amide and ester linkages, which are common functionalities in drug molecules.
The use of acyl chlorides in API synthesis allows for the efficient construction of complex molecules, often leading to higher yields and purer products compared to direct coupling of carboxylic acids.[4]
Analytical Characterization
The purity and identity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the seven carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Safety, Handling, and Storage
This compound, like other acyl chlorides, is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is expected to be corrosive and will cause severe skin burns and eye damage.[5] It reacts violently with water, releasing toxic hydrogen chloride gas. Inhalation of vapors or dust can cause respiratory irritation.
-
Handling: All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.
Conclusion
This compound is a highly reactive and versatile intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization. This guide provides a foundational framework for researchers and drug development professionals to leverage the synthetic utility of this important chemical building block.
References
-
Amerigo Scientific. 2-Methylnicotinoyl chloride. [Link]
- Google Patents. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
- Google Patents.
-
Organic Syntheses. Procedure. [Link]
-
PubChem. 2-Chloronicotinoyl chloride. [Link]
-
ResearchGate. FT-IR spectra of choline chloride, ChCl:1,2-propanediol (1:2), and... [Link]
-
DCU Research Repository. Jing_Li_B_Sc_20130612144558.pdf. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
- Google Patents. CN116621810A - Process for preparing 2-methyl nicotine.
Sources
An In-depth Technical Guide to the Reactivity and Stability of 2-Methylpyridine-3-carbonyl Chloride
Introduction: A Versatile but Demanding Synthetic Intermediate
2-Methylpyridine-3-carbonyl chloride, a derivative of 2-methylnicotinic acid, stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a highly electrophilic acyl chloride group attached to an electron-deficient pyridine ring, endows it with significant reactivity, making it an excellent acylating agent. However, this same reactivity profile necessitates a thorough understanding of its stability and handling requirements to ensure safe, efficient, and reproducible synthetic outcomes. This guide provides a comprehensive analysis of the chemical behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A foundational understanding of a reagent begins with its physical and chemical properties. These parameters dictate its behavior in different solvent systems and reaction conditions.
| Property | Value |
| Chemical Formula | C₇H₆ClNO |
| Molar Mass | 155.58 g/mol |
| Appearance | Typically a solid or liquid (depending on purity) |
| Boiling Point | Varies; distillation is typically performed under reduced pressure |
| Key Hazards | Corrosive, Lachrymator, Moisture-sensitive |
Synthesis and Purification
The most common and direct route to this compound is through the reaction of its parent carboxylic acid, 2-methylnicotinic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation.[1]
Typical Synthesis Protocol:
-
Reaction Setup: In a fume hood, a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or nitrogen inlet) is charged with 2-methylnicotinic acid.
-
Reagent Addition: An excess of thionyl chloride (typically 2-3 equivalents) is added cautiously, often with a small amount of a catalyst like N,N-dimethylformamide (DMF).
-
Reaction: The mixture is heated to reflux (typically around 70-80 °C) until the evolution of HCl and SO₂ gas ceases, indicating the completion of the reaction.
-
Purification: Excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound can then be purified by vacuum distillation to yield the final product.
The causality behind using excess thionyl chloride is to drive the reaction to completion. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the carboxylate.
Chemical Reactivity: A Study in Electrophilicity
As an acyl chloride, the compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is further amplified by the electron-withdrawing effect of the pyridine ring nitrogen. Consequently, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
The General Mechanism: Nucleophilic Acyl Substitution
The reaction with most nucleophiles proceeds through a well-established two-step addition-elimination mechanism. The nucleophile first attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
Reactions with Common Nucleophiles
| Nucleophile Class | Reagent Example | Product Type | Reaction Conditions & Causality |
| Water | H₂O | Carboxylic Acid | Rapid, often spontaneous with atmospheric moisture. The high reactivity necessitates anhydrous conditions. |
| Alcohols | R'-OH (e.g., Ethanol) | Ester | Typically performed with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, preventing acid-catalyzed side reactions and driving the equilibrium forward. |
| Amines | R'R''NH (e.g., Benzylamine) | Amide | Highly favorable and often exothermic. Requires at least two equivalents of the amine or one equivalent of the amine and one of a scavenger base. The second equivalent of amine acts as a base to quench the generated HCl. |
| Carboxylates | R'-COO⁻ | Anhydride | Reaction with a carboxylate salt can form a mixed anhydride, a useful activated intermediate itself. |
The use of a base like pyridine or triethylamine in these reactions is critical.[2] It acts as an acid scavenger, preventing the protonation of the nucleophile (especially amines) and neutralizing the corrosive HCl gas produced. Sterically hindered, non-nucleophilic bases like 2,6-lutidine are sometimes preferred to avoid competition with the primary nucleophile.[3]
Stability and Degradation: The Imperative of Anhydrous Conditions
The primary vulnerability of this compound is its susceptibility to hydrolysis. This is not a slow degradation but a rapid and often vigorous reaction.
Hydrolytic Instability
Contact with water, including atmospheric humidity, leads to immediate hydrolysis, converting the acyl chloride back to 2-methylnicotinic acid and releasing hydrogen chloride gas. This reaction is irreversible and is the principal degradation pathway.
Caption: Primary degradation pathway via hydrolysis.
This inherent instability dictates all handling and storage protocols. Failure to maintain strictly anhydrous conditions will result in the rapid decomposition of the reagent, loss of yield, and the creation of a corrosive and hazardous environment due to HCl evolution.
Thermal Stability
Under anhydrous conditions, this compound is reasonably stable at ambient temperatures. However, like most acyl chlorides, it can decompose upon prolonged exposure to high temperatures. Distillation should always be performed under reduced pressure to lower the boiling point and minimize the risk of thermal degradation.
Protocols for Safe and Effective Handling
Adherence to rigorous handling protocols is not merely a suggestion but a requirement for safety and experimental success.
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Engineering Controls
-
All manipulations must be performed inside a certified chemical fume hood to contain corrosive vapors and the HCl gas released upon accidental exposure to moisture.
-
An emergency eyewash station and safety shower must be immediately accessible.
Step-by-Step Handling Workflow
The following workflow is recommended for any reaction involving this compound, such as the synthesis of an amide.
Caption: Recommended experimental workflow for acylation reactions.
Storage
Store this compound in a tightly sealed container, preferably with a Teflon-lined cap. For long-term storage, sealing the container with paraffin film and placing it inside a secondary container within a desiccator is recommended. The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as water, alcohols, amines, and bases.
Conclusion
This compound is a powerful and versatile reagent for introducing the 2-methyl-3-pyridinylcarbonyl moiety into a molecule. Its high reactivity, driven by the electrophilic acyl chloride group, allows for efficient formation of esters, amides, and other carbonyl derivatives. This reactivity is, however, intrinsically linked to its primary liability: extreme sensitivity to moisture. Success in its application hinges on a disciplined approach, prioritizing anhydrous techniques, appropriate safety measures, and a fundamental understanding of its stability profile. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
De La Rosa, P., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Retrieved from [Link]
-
Li, W., et al. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC. Retrieved from [Link]
-
Deady, L. W., et al. (n.d.). Inductive substituent constants from dissociation of methyl-substituted 2-picolinium ions. Retrieved from [Link]
-
Patsnap. (n.d.). 2-Methylpyridine patented technology retrieval search results - Eureka. Retrieved from [Link]
-
RSC Publishing. (2025, November 4). Chloro-containing host compounds with fused tricyclic moieties and diamino linkers: host ability and affinity behaviour in pyridine/methylpyridines. Retrieved from [Link]
-
AOBChem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Reddit. (2021, January 12). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? Retrieved from [Link]
- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine. Retrieved from [Link]
-
Macmillan Group. (2012, February 8). Lies My Sophomore Organic Professor Told Me Christopher R. Jamison. Retrieved from [Link]
-
Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from [Link]
-
HETEROCYCLES. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN101698659B - Synthesis method of 2-pyridine formaldoxime.
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
NIH. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
(2011, May 27). Newer Biologically Active Pyridines: A Potential Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Methylpyridine-3-carbonyl chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of the carbonyl group is a cornerstone of modern organic synthesis, particularly in the construction of amide bonds vital to the pharmaceutical and agrochemical industries. This guide provides a detailed examination of the electrophilicity of the carbonyl group in 2-Methylpyridine-3-carbonyl chloride, a heteroaromatic acyl chloride. We will dissect the intricate interplay of electronic and steric factors that govern its reactivity. This analysis moves beyond classical frontier molecular orbital (FMO) theory to emphasize the now-understood dominance of electrostatic interactions in predicting carbonyl electrophilicity. This guide presents a framework for assessing this critical chemical property through a combination of theoretical analysis, computational modeling, and practical experimental protocols, thereby empowering researchers to better predict and control reaction outcomes.
Foundational Principles of Carbonyl Electrophilicity
The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1] This inherent electrophilicity is the basis for a vast array of chemical transformations, most notably nucleophilic acyl substitution.
Recent advancements in computational chemistry have refined our understanding of what governs the electrophilicity of carbonyl compounds. While traditional FMO theory has been a useful model, compelling evidence now suggests that electrostatic attractions between the carbonyl compound and the nucleophile are the primary determinants of reactivity.[2][3][4][5][6] The more positive the partial charge on the carbonyl carbon, the stronger the electrostatic attraction with an incoming nucleophile, and generally, the lower the activation energy for the reaction.
Acyl chlorides, as a class of compounds, are among the most reactive carboxylic acid derivatives. The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon significantly withdraws electron density, creating a highly electrophilic center.[1] This high degree of positive character makes acyl chlorides exceptionally reactive towards a wide range of nucleophiles.[1]
Analysis of this compound
To understand the electrophilicity of the carbonyl group in this compound, we must consider the combined electronic and steric effects of the 2-methylpyridine ring.
Electronic Effects
The pyridine ring is an electron-withdrawing system due to the greater electronegativity of the nitrogen atom compared to carbon. This inductive effect and the ability of the nitrogen to act as an electron sink via resonance contribute to an overall decrease in electron density within the ring, which in turn enhances the electrophilicity of a carbonyl group attached to it.
However, in this compound, we have competing electronic effects:
-
Electron-Withdrawing Pyridine Ring: The nitrogen atom in the pyridine ring inductively withdraws electron density, making the ring carbons, including the one bearing the carbonyl chloride, more electron-deficient. This effect enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.
-
Electron-Donating Methyl Group: The methyl group at the 2-position is an electron-donating group through an inductive effect. It pushes electron density into the pyridine ring, which can partially counteract the electron-withdrawing effect of the nitrogen and the carbonyl chloride group.
The net electronic effect on the carbonyl carbon's electrophilicity will be a balance of these opposing forces. Given the strong electron-withdrawing nature of both the pyridine nitrogen and the acyl chloride functionality, it is anticipated that the carbonyl carbon in this compound will still be highly electrophilic, likely more so than in benzoyl chloride, but potentially slightly less so than in the unsubstituted pyridine-3-carbonyl chloride.
Steric Effects
The methyl group at the 2-position (ortho to the carbonyl chloride) introduces significant steric hindrance.[2][3][4][5] This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially increasing the activation energy of the reaction and thus lowering the reaction rate compared to an unhindered analog like pyridine-3-carbonyl chloride.[2][3][4][5]
The interplay between electronic activation and steric hindrance is a critical consideration. While electronically the carbonyl group is highly reactive, the steric shield provided by the 2-methyl group may kinetically temper this reactivity, especially with bulky nucleophiles.
Methodologies for Assessing Electrophilicity
A multi-faceted approach combining computational and experimental techniques is essential for a thorough assessment of the electrophilicity of this compound.
Computational Analysis
Computational chemistry offers powerful tools to quantify the electronic properties of a molecule.
3.1.1. Electrostatic Potential Mapping and Partial Charge Calculation
Rationale: As electrostatic interactions are paramount, calculating the electrostatic potential (ESP) map and the partial atomic charge on the carbonyl carbon provides a direct measure of its electrophilicity. A more positive charge correlates with higher electrophilicity.
Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis of 2-Methylpyridine-3-carbonyl Chloride: A Focus on Key Intermediates and Strategic Synthesis
Executive Summary
2-Methylpyridine-3-carbonyl chloride, a highly reactive acyl chloride, serves as a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic carbonyl carbon, which is readily susceptible to nucleophilic attack, enabling the facile construction of amides, esters, and other carbonyl derivatives. This technical guide provides an in-depth analysis of the critical synthetic pathways leading to this valuable intermediate. We will deconstruct the synthetic routes by focusing on the primary precursor, 2-Methylpyridine-3-carboxylic acid, and the key intermediates from which it is derived. This document is intended for researchers, chemists, and process development scientists, offering not just protocols, but the strategic rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-methylnicotinoyl chloride, is characterized by a pyridine ring substituted with a methyl group at the 2-position and a carbonyl chloride group at the 3-position. This specific arrangement of functional groups makes it an exceptionally versatile reagent. The pyridine moiety can influence the solubility, bioavailability, and binding affinity of a target molecule, while the acyl chloride provides a reactive handle for covalent bond formation.
The primary challenge in its synthesis lies not in the final chlorination step, which is a standard organic transformation, but in the efficient and regioselective construction of its direct precursor, 2-Methylpyridine-3-carboxylic acid . Therefore, a comprehensive understanding of the synthesis of this key carboxylic acid intermediate is paramount to mastering the overall synthetic sequence.
The Central Precursor: 2-Methylpyridine-3-carboxylic Acid
All practical synthetic routes converge on 2-Methylpyridine-3-carboxylic acid (also known as 2-methylnicotinic acid) as the immediate precursor to the target acyl chloride.[1] This stable, crystalline solid is the ideal penultimate intermediate due to its ease of handling and direct, high-yielding conversion to the final product. The core of our strategic analysis, therefore, revolves around the most efficient methods for its preparation.
We will explore three distinct and industrially relevant pathways, each defined by a different key intermediate:
-
Pathway A: Via the hydrolysis of Methyl 2-methylnicotinate .
-
Pathway B: Via the hydrolysis of 2-Methylnicotinonitrile .
-
Pathway C: Via the selective oxidation of 2,3-Lutidine .
The choice between these pathways is often dictated by factors such as starting material cost, scalability, and the desired purity profile of the final product.
Synthetic Pathways to the Carboxylic Acid Precursor
Pathway A: Synthesis via Methyl 2-methylnicotinate
This pathway is advantageous when control over reaction conditions and high purity are desired. The ester intermediate is generally more straightforward to purify than the corresponding nitrile or the starting lutidine.
Key Intermediate: Methyl 2-methylnicotinate
Methyl 2-methylnicotinate is a key intermediate in the synthesis of several pharmaceuticals.[2] A patented method for its preparation involves a multi-component reaction that avoids the use of highly toxic or odorous reagents, making it suitable for industrial production.[2] The synthesis proceeds by reacting an acidic compound with beta-aminocrotonic acid ester in an alcohol solvent.[2]
Protocol 1: Hydrolysis of Methyl 2-methylnicotinate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-methylnicotinate (1.0 eq).
-
Reaction: Add a 2M aqueous solution of sodium hydroxide (2.0 - 3.0 eq) and ethanol as a co-solvent to ensure homogeneity.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed. The rationale for using a base-catalyzed hydrolysis is the avoidance of potential side reactions with the pyridine nitrogen that can occur under strong acidic conditions.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 2N hydrochloric acid until the pH is approximately 3-4. The isoelectric point of the amino acid should be considered for optimal precipitation.
-
Isolation: The product, 2-Methylpyridine-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Pathway B: Synthesis via 2-Methylnicotinonitrile
This route can be very efficient, as nitrile synthesis methodologies have advanced significantly. However, the hydrolysis of the nitrile to the carboxylic acid can require harsh conditions.
Key Intermediate: 2-Methylnicotinonitrile
Modern synthetic methods allow for the facile synthesis of 2-methylnicotinonitriles through innovative ring-transformation reactions. One such method involves the reaction of pyridinium salts with 3-aminocrotononitrile, which serves as the source of the methyl and nitrile groups in a metal-free process under mild conditions.[3][4]
Protocol 2: Hydrolysis of 2-Methylnicotinonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved ammonia), add 2-Methylnicotinonitrile (1.0 eq).
-
Reaction: Add a 6-12M aqueous solution of sulfuric acid (5.0 - 10.0 eq). The use of a strong acid is necessary to protonate the pyridine nitrogen, activating the nitrile group towards hydrolysis and preventing its coordination with any potential metal catalysts.
-
Heating: Heat the mixture to a high temperature (typically 120-150 °C) for several hours. The reaction must be driven to completion to avoid the isolation of the intermediate 2-methylnicotinamide.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material and the amide intermediate.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the solution with a concentrated base (e.g., 50% NaOH) to the isoelectric point (pH 3-4) while cooling in an ice bath.
-
Isolation: Collect the precipitated 2-Methylpyridine-3-carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry.
Pathway C: Synthesis via 2,3-Lutidine Oxidation
This is often the most cost-effective route for large-scale industrial production, as 2,3-lutidine is a readily available bulk chemical.[5] The primary scientific challenge is achieving regioselectivity.
Key Intermediate: 2,3-Lutidine (2,3-Dimethylpyridine)
The oxidation must selectively target the methyl group at the 3-position over the one at the 2-position. The methyl group at the 2-position is slightly deactivated due to its proximity to the ring nitrogen. This subtle difference in reactivity can be exploited under carefully controlled catalytic conditions, often involving vapor-phase oxidation over metal oxide catalysts.
This process typically requires specialized industrial equipment (e.g., a fixed-bed reactor) and is not detailed here as a standard laboratory protocol. The principle involves passing a mixture of 2,3-lutidine vapor, air, and steam over a catalyst bed (e.g., V₂O₅/TiO₂) at elevated temperatures (350-450 °C).
The Final Transformation: Acyl Chloride Formation
The conversion of 2-Methylpyridine-3-carboxylic acid to its corresponding acyl chloride is a robust and well-understood process. The choice of chlorinating agent is critical and depends on the desired scale, purity, and sensitivity of subsequent reaction steps.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with cat. DMF |
| Conditions | Neat or in a non-protic solvent (e.g., Toluene), Reflux | Non-protic solvent (e.g., DCM, Toluene), 0 °C to RT |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Advantages | Cost-effective; Gaseous byproducts are easily removed, driving the reaction to completion.[6] | Milder conditions; Byproducts are all gaseous, leading to a very clean reaction profile; Generally higher yielding for sensitive substrates. |
| Disadvantages | Harsh, corrosive reagent; High reflux temperatures can cause degradation of sensitive substrates. | More expensive; Requires a catalytic amount of DMF. |
| Mechanism | Forms a reactive chlorosulfite intermediate. | Forms a highly reactive Vilsmeier intermediate with DMF.[7] |
Protocol 3A: Chlorination using Thionyl Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 2-Methylpyridine-3-carboxylic acid (1.0 eq).
-
Inert Atmosphere: Purge the system with dry nitrogen. Maintaining anhydrous conditions is critical to prevent hydrolysis of the product.[8]
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2.0 - 3.0 eq) dropwise at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be directed to a scrubber.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound is often used directly in the next step or can be purified by vacuum distillation.
Protocol 3B: Chlorination using Oxalyl Chloride
This method is preferred for laboratory-scale synthesis or when working with sensitive substrates due to its milder conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Methylpyridine-3-carboxylic acid (1.0 eq) and a non-protic solvent like anhydrous dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true activating species.[9]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes homogeneous.
-
Isolation: Remove the solvent and any excess reagent under reduced pressure. The resulting this compound hydrochloride is typically of high purity and can be used without further purification.
Analytical Characterization and Quality Control
Rigorous analytical control is essential.
-
Intermediates: The structures of intermediates like 2-methylnicotinic acid should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.
-
Final Product: The formation of this compound can be confirmed by Infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (typically >1750 cm⁻¹). Due to its reactivity, the acyl chloride is often characterized immediately before use. Gas Chromatography (GC) can also be employed for purity assessment, although derivatization may be necessary.[10][11]
Conclusion
The synthesis of this compound is a multi-step process where the most critical phase is the efficient synthesis of its precursor, 2-Methylpyridine-3-carboxylic acid. This guide has outlined three major pathways, each pivoting on a distinct key intermediate: an ester, a nitrile, or 2,3-lutidine.
-
The ester route offers high purity and mild final-step conditions.
-
The nitrile route can be highly efficient but may require harsh hydrolysis conditions.
-
The lutidine oxidation route is the most economical for industrial scale-up but presents significant challenges in achieving regioselectivity.
The final chlorination step is robust, with thionyl chloride offering a cost-effective solution for large scales and oxalyl chloride providing a milder, cleaner alternative for laboratory and specialty applications. The selection of the optimal synthetic strategy requires a careful evaluation of scale, cost, available equipment, and the required purity of the final product.
References
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate.[Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH.[Link]
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.[Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]
- CN116621810A - Process for preparing 2-methyl nicotine.
-
PREPARATION OF 2-PHENYL-4-(METHYLTHIO)QUINOLINE. Organic Syntheses.[Link]
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office.[Link]
-
Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. Fine Chemical Intermediates.[Link]
-
2-Methylpyridine patented technology retrieval search results. Eureka | Patsnap.[Link]
-
Getting Towed Uphill. Chemistry LibreTexts.[Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.[Link]
- US8575350B2 - Process for producing pyridine carboxylic acids.
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.[Link]
-
2-Methylnicotinic acid. PubChem.[Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.[Link]
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.[Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.[Link]
- US4144238A - Process for the production of pure white 2-chloronicotinic acid.
- CN104876861A - Method for producing 2-chloro nicotinic acid.
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. PMC - NIH.[Link]
-
Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl.[Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. YouTube.[Link]
-
METHYL CHLORIDE: METHOD 1001. CDC.[Link]
-
Picolinic acid. Wikipedia.[Link]
-
Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Der Pharma Chemica.[Link]
- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC - NIH.[Link]
Sources
- 1. 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 2-Methylpyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Reactivity of a Trifunctional Reagent
2-Methylpyridine-3-carbonyl chloride is a versatile building block in medicinal chemistry and drug development, offering a unique combination of a reactive acyl chloride for amide or ester formation, a nucleophilic pyridine ring, and an acidic 2-methyl group. However, this trifunctionality presents a significant challenge: achieving chemoselectivity. Uncontrolled reactions can lead to a mixture of products arising from the inherent reactivity of each functional group. This guide provides a detailed analysis of protecting group strategies to enable selective transformations, focusing on practical, field-proven protocols and the chemical rationale behind them.
The Challenge: A Trifecta of Reactivity
The synthetic utility of this compound is often hampered by three competing reactive sites:
-
The Acyl Chloride: This is typically the desired site of reaction, readily undergoing nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form amides and esters.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic. It can react with the acyl chloride of another molecule, leading to dimerization or oligomerization. Furthermore, in the presence of a nucleophile and the acyl chloride, the pyridine nitrogen can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion.
-
The 2-Methyl Group: The protons on the methyl group at the 2-position of the pyridine ring are acidic and can be deprotonated by strong bases. The resulting carbanion is a potent nucleophile that can lead to undesired side reactions.[1]
Caption: Competing reactive sites in this compound.
This guide will focus on two primary strategies to control the reactivity of the pyridine nitrogen: N-oxide formation and borane protection. We will also discuss approaches to mitigate side reactions involving the 2-methyl group.
Strategy 1: Pyridine N-Oxide Protection
The formation of a pyridine N-oxide is a robust method to deactivate the nucleophilicity of the pyridine nitrogen. The N-O bond withdraws electron density from the ring, making the nitrogen lone pair unavailable for reaction.[2][3]
Advantages of N-Oxide Protection:
-
Stability: N-oxides are generally stable to a wide range of reaction conditions, including those used for acylation.
-
Electronic Modification: The N-oxide group alters the electronic properties of the pyridine ring, which can be synthetically useful for other transformations.
-
Reliable Deprotection: Deprotection can be achieved under various conditions, offering flexibility in a multi-step synthesis.
Protocol 1: N-Oxidation of 2-Methylnicotinic Acid
It is often more practical to perform the N-oxidation on the corresponding carboxylic acid before converting it to the acyl chloride.
Materials:
-
2-Methylnicotinic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-methylnicotinic acid (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylpyridine-3-carboxylic acid N-oxide. The crude product can often be used without further purification.
Causality: The peroxyacid acts as an electrophilic oxygen source, which is attacked by the nucleophilic pyridine nitrogen. The use of an excess of m-CPBA ensures complete conversion of the starting material. The basic workup with NaHCO₃ is crucial to remove the resulting m-chlorobenzoic acid.[4]
Protocol 2: Conversion to Acyl Chloride and Subsequent Amidation
Materials:
-
2-Methylpyridine-3-carboxylic acid N-oxide
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous DCM or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
Procedure:
-
Suspend the 2-methylpyridine-3-carboxylic acid N-oxide (1.0 eq) in anhydrous DCM (~15 mL per gram).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude this compound N-oxide.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (1.0 eq) and a non-nucleophilic base like TEA or DIEA (1.1 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Workup typically involves washing with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a basic wash (e.g., saturated NaHCO₃), drying, and purification by chromatography or crystallization.
Protocol 3: Deprotection of the N-Oxide
Materials:
-
N-Oxide protected amide
-
Phosphorus trichloride (PCl₃) or Sodium dithionite (Na₂S₂O₄)
-
Appropriate solvent (e.g., DCM, THF, or aqueous systems for dithionite)
Procedure (using PCl₃):
-
Dissolve the N-oxide protected amide (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add PCl₃ (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and purify as needed.
Causality: Phosphorus trichloride is a common deoxygenating agent for N-oxides. The reaction proceeds through the formation of a P-O bond, followed by the reduction of the nitrogen and formation of phosphorus oxychloride.
Caption: N-Oxide protection workflow for amide synthesis.
Strategy 2: Borane Protection
Complexation of the pyridine nitrogen with borane (BH₃) provides an alternative and effective method to block its nucleophilicity. The resulting pyridine-borane complex is stable under many reaction conditions.[5][6]
Advantages of Borane Protection:
-
Mild Formation: Borane complexes can be formed under mild conditions.[7]
-
Acid-Labile Deprotection: The borane group is readily removed with acid, providing an orthogonal deprotection strategy to base-labile or hydrogenation-sensitive groups.
-
High Yields: Both protection and deprotection steps typically proceed in high yields.
Protocol 4: Borane Protection of 2-Methylpyridine
This protection is best performed on the pyridine starting material before introducing the carbonyl chloride functionality.
Materials:
-
2-Methylpyridine
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-methylpyridine (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the BH₃·THF solution (1.0-1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the 2-methylpyridine-borane complex, which is often a solid and can be used in the next step without further purification.[8]
Causality: The Lewis acidic borane readily coordinates to the Lewis basic pyridine nitrogen, forming a stable dative bond.
Subsequent Steps and Deprotection
Following borane protection, the 2-methylpyridine-borane complex can be carried through the necessary steps to introduce the 3-carbonyl chloride functionality (e.g., lithiation and carboxylation, followed by treatment with a chlorinating agent). The acylation reaction with an amine can then be performed.
Protocol 5: Deprotection of the Borane Complex
Materials:
-
Pyridine-borane protected amide
-
Methanolic HCl or aqueous HCl
-
Appropriate solvent (e.g., Methanol, Dioxane)
Procedure:
-
Dissolve the pyridine-borane protected amide in a suitable solvent like methanol.
-
Add an excess of aqueous or methanolic HCl (e.g., 3-4 equivalents).
-
Stir the reaction at room temperature. The deprotection is often accompanied by the evolution of hydrogen gas.
-
The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.
-
Once complete, the reaction mixture is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent.
Causality: The acidic conditions protonate the pyridine nitrogen, which disrupts the N-B bond and leads to the release of borane, which subsequently reacts with the protic solvent.
Caption: Borane protection workflow for amide synthesis.
Comparative Analysis of Protecting Group Strategies
| Feature | N-Oxide Protection | Borane Protection |
| Stability | Generally stable to a wide range of conditions, including mildly acidic and basic media. | Stable to neutral and basic conditions, but sensitive to strong acids. |
| Protection | Requires an oxidant like m-CPBA; reaction can take several hours. | Rapid reaction with BH₃·THF at low temperatures. |
| Deprotection | Reductive cleavage (e.g., PCl₃, Na₂S₂O₄). | Acid-mediated cleavage (e.g., HCl). |
| Orthogonality | Orthogonal to acid-labile protecting groups. | Orthogonal to base-labile and hydrogenation-sensitive groups. |
| Considerations | The N-oxide can influence the reactivity of the pyridine ring in subsequent steps. | Borane reagents are sensitive to moisture and air. |
Expert Insight: The choice between N-oxide and borane protection depends on the overall synthetic route. If the subsequent steps involve acidic conditions, N-oxide protection is preferable. Conversely, if the molecule contains acid-labile groups, borane protection offers a distinct advantage due to its acid-mediated deprotection.
Managing the Reactivity of the 2-Methyl Group
The acidity of the 2-methyl group protons (pKa of the conjugate acid of 2-methylpyridine is ~5.97) can lead to deprotonation by strong bases, forming a nucleophilic species that can react with the acyl chloride or other electrophiles.
Mitigation Strategies:
-
Choice of Base: When performing the acylation, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) instead of stronger bases like lithium diisopropylamide (LDA) or n-butyllithium, which are known to deprotonate the 2-methyl group.[1]
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to disfavor the deprotonation equilibrium.
-
Order of Addition: Add the acyl chloride to the mixture of the amine and the base. This ensures that the highly reactive acyl chloride is consumed by the intended nucleophile as it is introduced, minimizing its exposure to any transiently formed carbanions from the 2-methyl group.
Chemoselectivity in Amine Acylation
When reacting this compound with a molecule containing multiple amine functionalities (e.g., primary and secondary amines), the inherent reactivity differences can often be exploited to achieve chemoselectivity.
-
Primary vs. Secondary Amines: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, and will therefore react preferentially with the acyl chloride.[9] To favor mono-acylation at the primary amine, one can use a stoichiometric amount of the acyl chloride at low temperatures.
Conclusion
The successful application of this compound in complex syntheses hinges on a strategic approach to managing its multiple reactive sites. By employing either N-oxide or borane protection for the pyridine nitrogen, chemists can effectively prevent self-reaction and direct the reactivity towards the desired acylation. The choice between these two robust strategies should be guided by the orthogonality required for the overall synthetic plan. Furthermore, careful consideration of the reaction conditions, particularly the choice of base and temperature, is essential to mitigate potential side reactions arising from the acidic 2-methyl group. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to unlock the full synthetic potential of this valuable building block.
References
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
- Clay, J. M., & Vedejs, E. (2005). Hydroboration with Pyridine Borane at Room Temperature. Journal of Organic Chemistry, 70(16), 6570–6572.
-
Kulkarni, A. S., & Ramachandran, P. V. (2017). Water-Promoted, Open-Flask Synthesis of Amine-Boranes: 2-Methylpyridine-Borane (2-Picoline-Borane). Organic Syntheses, 94, 332-345. [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. Trade Science Inc.
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry. [Link]
- Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof.
- Google Patents. (2012). Preparation method for rivaroxaban intermediate and rivaroxaban.
-
European Patent Office. (2017). AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE. Retrieved from [Link]
- Olimjonov, S., et al. (2022). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. HETEROCYCLES, 104(10), 1855.
- Google Patents. (n.d.). Pyridine borane complexes.
Sources
- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 2. baranlab.org [baranlab.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Workup [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Minimizing hydrolysis as a side reaction of 2-Methylpyridine-3-carbonyl chloride
Welcome to the technical support center for 2-Methylpyridine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing hydrolysis, a critical side reaction when working with this versatile reagent. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a heterocyclic acyl chloride. Like all acyl chlorides, it is highly susceptible to hydrolysis due to the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles like water.[1] The presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon makes it highly electron-deficient and thus very reactive.[1] The hydrolysis reaction results in the formation of the corresponding carboxylic acid, 2-methylnicotinic acid, and hydrochloric acid (HCl), as shown in the reaction below. This side reaction can significantly reduce the yield of your desired product and introduce impurities into your reaction mixture.
This compound + H₂O → 2-Methylnicotinic acid + HCl
Q2: How does the structure of this compound influence its reactivity towards hydrolysis?
The pyridine ring, being an electron-withdrawing aromatic system, increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack compared to non-aromatic acyl chlorides. However, the 2-methyl group is an electron-donating group, which can slightly reduce the reactivity of the carbonyl group through an inductive effect. The position of the carbonyl chloride at the 3-position of the pyridine ring also influences its electronic environment. Understanding these structural nuances is key to designing robust reaction protocols.
Q3: What are the immediate signs of hydrolysis of this compound?
Visual signs of hydrolysis can include:
-
Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, releasing HCl gas which appears as white fumes.
-
Cloudiness or precipitation in solution: The resulting 2-methylnicotinic acid may have lower solubility in your reaction solvent compared to the acyl chloride, leading to precipitation.
-
A decrease in pH of the reaction mixture: The generation of HCl will make the reaction medium more acidic.
Q4: How should I properly store this compound to prevent hydrolysis?
Proper storage is the first line of defense against hydrolysis. We recommend the following:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as nitrogen or argon.
-
Sealed Containers: Use tightly sealed containers with secure caps, preferably with a PTFE liner.
-
Desiccants: Store the container inside a desiccator containing a suitable desiccant like anhydrous calcium chloride or silica gel to absorb any ambient moisture.[2][3][4][5]
-
Low Temperature: Store in a cool, dry place away from direct sunlight. For long-term storage, refrigeration may be considered, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Troubleshooting Guide: Minimizing Hydrolysis in Your Experiments
This section provides a problem-and-solution-oriented guide to address common issues encountered during reactions with this compound.
Issue 1: Low Yield of Desired Product, with 2-Methylnicotinic Acid Detected as a Major Byproduct.
This is a classic indication of significant hydrolysis of your starting material.
Workflow for Minimizing Hydrolysis:
Caption: A stepwise workflow for minimizing hydrolysis of this compound.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good choices. Avoid protic solvents like alcohols unless they are the intended reactant.
-
Reagents: Ensure all other reagents, especially the nucleophile, are dry.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Use a Schlenk line or a glove box for optimal results.
-
-
Control the Reaction Temperature:
-
Optimize the Order of Addition:
-
Add the this compound solution dropwise to the solution of your nucleophile. This ensures that the acyl chloride is consumed by the desired reactant as soon as it is introduced, minimizing its contact time with any trace moisture.
-
-
Use a Non-Nucleophilic Base as an HCl Scavenger:
Issue 2: Inconsistent Reaction Results and Poor Reproducibility.
This often points to variations in the level of moisture contamination between experiments.
Troubleshooting Steps:
-
Standardize Your Anhydrous Technique: Develop and strictly adhere to a standard operating procedure (SOP) for all anhydrous reactions. This includes the duration of glassware drying, the method of solvent dispensing, and the procedure for establishing an inert atmosphere.
-
Use Freshly Opened Reagents: Whenever possible, use freshly opened bottles of anhydrous solvents and reagents. If using stored anhydrous solvents, ensure they have been kept over molecular sieves.
-
Monitor Your Inert Atmosphere: Use an oil bubbler to ensure a positive pressure of inert gas is maintained throughout the reaction.
Analytical Protocols for Monitoring Hydrolysis
Proactive monitoring of your reaction can help in identifying and quantifying the extent of hydrolysis.
Protocol 1: In-situ Reaction Monitoring using ATR-FTIR Spectroscopy
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time monitoring of reaction kinetics without the need for sampling.[1][8][9][10][11]
Methodology:
-
Setup: Immerse the ATR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and nucleophile before the addition of this compound.
-
Reaction Monitoring: Initiate the reaction by adding the acyl chloride. Continuously collect IR spectra over time.
-
Data Analysis: Monitor the decrease in the characteristic C=O stretching band of the acyl chloride (typically around 1780-1815 cm⁻¹) and the concurrent increase in the C=O stretching band of the carboxylic acid byproduct (around 1700-1725 cm⁻¹). This allows for the real-time tracking of both the desired reaction and the hydrolysis side reaction.
Protocol 2: Quantification of Hydrolysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of this compound and its hydrolysis product, 2-methylnicotinic acid, in a reaction sample.[12][13][14][15]
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in anhydrous acetonitrile to stop the reaction.
-
Filter the sample to remove any particulate matter.
-
Dilute the sample to an appropriate concentration with the mobile phase.
HPLC Conditions (Example Method):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The retention time of 2-methylnicotinic acid will be significantly shorter than that of the more non-polar this compound.
-
Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve generated from pure samples of the starting material and the hydrolysis product.
Logical Relationship Diagram for Troubleshooting:
Caption: Relationship between low yield and contributing factors in reactions with this compound.
By implementing these best practices and troubleshooting strategies, you can significantly minimize the impact of hydrolysis on your reactions involving this compound, leading to higher yields, purer products, and more reliable scientific outcomes.
References
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
-
MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Semantic Scholar. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,. Retrieved from [Link]
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
-
YouTube. (2016). In Situ FTIR Reaction Monitoring. Retrieved from [Link]
-
ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Vibrational and nuclear magnetic resonance spectroscopic studies on some carbonyl complexes of gold, palladium, platinum, rhodium, and iridium. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]
-
Analytical Methods. (n.d.). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Desiccants – Knowledge and References. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Analysis. Retrieved from [Link]
-
YouTube. (2015). Acylation (Acid Chloride Reactions). Retrieved from [Link]
-
PMC. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved from [Link]
-
Reddit. (n.d.). Pyridine chemistry and possible reactions. Retrieved from [Link]
-
EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Colorcon. (2024). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]
-
Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
-
OSTI.gov. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
-
Scilit. (1997). ATR FTIR spectroscopy for in situ measurement of supersaturation. Retrieved from [Link]
- Google Patents. (n.d.). WO2015159910A1 - Desiccant composition.
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
RSC Publishing. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. echemi.com [echemi.com]
- 4. desiccantpak.com [desiccantpak.com]
- 5. colorcon.com [colorcon.com]
- 6. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface | MDPI [mdpi.com]
- 9. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
Alternative acylating agents to 2-Methylpyridine-3-carbonyl chloride in organic synthesis
<A Senior Application Scientist's Guide to Alternative Acylating Agents for 2-Methylpyridine-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of complex amides and esters vital to pharmaceuticals and bioactive molecules, the choice of acylating agent is a critical determinant of reaction success. This compound, a derivative of nicotinic acid, is a valuable reagent. However, its reactivity profile, substrate sensitivity, and handling requirements necessitate a broader toolkit of alternatives. This guide provides an in-depth comparison of viable alternative acylating agents, grounded in experimental data and mechanistic principles, to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
The Benchmark: Understanding this compound
This compound is an acid chloride, one of the most reactive classes of acylating agents.[1] Its utility stems from the high electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
Limitations and the Quest for Alternatives: While effective, acid chlorides like this one present several challenges:
-
High Reactivity: Can lead to poor selectivity with multifunctional substrates.
-
Moisture Sensitivity: Readily hydrolyzes, requiring stringent anhydrous conditions.
-
Byproduct Formation: Generates stoichiometric amounts of HCl, which must be scavenged by a base, complicating purification and potentially causing side reactions with acid-sensitive functional groups.[2]
-
Safety Concerns: Many reagents used to prepare acid chlorides, such as thionyl chloride and phosgene derivatives, are hazardous.[3]
These limitations drive the need for alternative reagents that offer milder conditions, broader functional group tolerance, and improved safety profiles.
Major Classes of Alternative Acylating Agents
The alternatives can be broadly categorized into pre-activated reagents and systems that utilize in-situ activation of a parent carboxylic acid.
Carboxylic Acid Anhydrides
Acid anhydrides are generally less reactive than their acid chloride counterparts, offering a more controlled acylation.[1] They react with nucleophiles to form the acylated product and a carboxylate salt, which is a less aggressive byproduct than HCl.
-
Symmetric Anhydrides (e.g., Acetic Anhydride): Excellent for introducing simple acyl groups like acetyl. The reaction is often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a mild Lewis acid.[4]
-
Mixed Anhydrides: These are particularly powerful for amide bond formation. A common strategy involves the reaction of a carboxylic acid with a chloroformate, such as isobutyl chloroformate, to generate a mixed carbonic anhydride in situ.[5] This activated intermediate then reacts with an amine. This method is a cornerstone of peptide synthesis due to its efficiency and the ease of removing the byproducts (CO2 and an alcohol).[5]
Causality in Choice: Mixed anhydrides are chosen when a milder activation than an acid chloride is required, especially for sensitive substrates where racemization is a concern. The choice of chloroformate can tune reactivity.
Activated Esters
Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are stable, isolable intermediates. They offer a significant advantage in terms of handling and storage compared to acid chlorides. The acylation reaction proceeds by nucleophilic attack on the ester, releasing a non-acidic, often water-soluble, leaving group.
Mechanism Rationale: The reactivity of these esters is derived from the electron-withdrawing nature of the alcohol portion, which makes the carbonyl carbon more electrophilic. Computational studies suggest that acyl transfer catalysts that also facilitate proton transfer from the incoming nucleophile, such as those involving HOAt and HOBt, proceed via a favorable concerted, cyclic transition state.[6]
In-situ Coupling Reagents: The Modern Workhorses
For complex molecules, particularly in peptide and medicinal chemistry, activating the carboxylic acid in situ in the presence of the nucleophile is the preferred strategy. This approach avoids the isolation of highly reactive intermediates.
-
Carbodiimides (EDC, DCC): Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine.
-
Expert Insight: A major side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which terminates the reaction.[8] To suppress this and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.[6]
-
-
Uronium/Aminium Salts (HATU, HBTU): These are among the most efficient coupling reagents available.[8][9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is based on the HOAt core.[9][10]
-
Mechanism of Action: In the presence of a base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[10] This intermediate rapidly reacts with the amine to yield the desired amide with minimal side products and low levels of racemization, making HATU a preferred reagent for difficult couplings involving sterically hindered or electron-deficient amines.[9]
-
Comparative Performance Data
The selection of an acylating agent is often a balance between reactivity, yield, cost, and ease of purification. The following table summarizes the performance of key alternatives.
| Reagent/System | Typical Conditions | Yields | Advantages | Disadvantages |
| This compound | Base (e.g., Et3N, Pyridine), Aprotic Solvent, 0 °C to RT | Good-Excellent | High reactivity, readily available from the acid. | Moisture sensitive, corrosive HCl byproduct, potential for side reactions.[2] |
| Mixed Carbonic Anhydrides | Carboxylic acid, Isobutyl chloroformate, NMM, then amine; -15 °C to RT | Good-Excellent | Mild conditions, low racemization, volatile byproducts.[5] | Requires low temperatures for formation, potential for urethane formation with secondary amines.[11] |
| EDC/HOBt | EDC, HOBt, Amine, Carboxylic Acid in DMF or DCM, RT | Good-Excellent | Water-soluble urea byproduct (for EDC), reliable, widely used.[8][12] | Potential for racemization, N-acylurea formation.[8] |
| HATU | HATU, Base (e.g., DIPEA), Amine, Carboxylic Acid in DMF, RT | Very Good-Excellent | High efficiency for difficult couplings, low racemization, fast reaction times.[9] | Higher cost, byproduct removal can be challenging in some cases. |
| α-Keto Acids | Metal catalyst or heat, decarboxylative acylation | Moderate-Good | "Green" alternative, byproduct is only CO2.[13] | Requires specific substrates, may require higher temperatures or catalysts. |
Experimental Protocols & Workflows
General Workflow for Screening Acylating Agents
The diagram below outlines a logical workflow for selecting and optimizing an acylation reaction.
Caption: Workflow for selecting and optimizing an acylation agent.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol is a reliable standard for many acylation reactions.
-
Preparation: To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.5 M), add the amine (1.1 equiv).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.[12]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validation: The aqueous washes are critical for removing the water-soluble HOBt, excess EDC, and the dicyclohexylurea (DCU) byproduct. Final purity should be confirmed by NMR and HPLC analysis.
Protocol 2: Difficult Amide Coupling using HATU
This protocol is chosen for sterically hindered substrates or when racemization must be minimized.
-
Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.5 M). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Coupling: Add the amine (1.0 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor by LC-MS.
-
Work-up & Isolation: Follow the same work-up and purification procedure as described for the EDC/HOBt protocol.
Mechanistic Deep Dive: HATU-Mediated Coupling
Understanding the mechanism explains the superior performance of uronium salt reagents.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
The key steps are the deprotonation of the carboxylic acid, its attack on the electrophilic HATU reagent, and the formation of the highly reactive OAt-active ester, which is then intercepted by the amine.[10] This pathway is highly efficient and minimizes the lifetime of intermediates prone to racemization.
Conclusion and Future Outlook
While this compound remains a useful acylating agent, a vast array of alternatives provides chemists with milder, more selective, and often more efficient options. For routine acylations, classic methods like mixed anhydrides or EDC/HOBt coupling are robust and cost-effective. For challenging substrates prevalent in drug discovery, the higher reactivity and low racemization rates of uronium/aminium reagents like HATU justify their cost.
The field continues to evolve, with a focus on developing even more "green" and catalytic acylation methods.[14] Emerging areas include the use of α-keto acids as acylating agents that release only CO2 as a byproduct and the development of novel acyl-1,4-dihydropyridines that act as universal radical acylation reagents.[13][15] By understanding the principles and practicalities of the reagents detailed in this guide, researchers can make more informed decisions, accelerating their synthetic programs and enabling the construction of increasingly complex molecules.
References
-
S. T. Heller, T. Fu, R. Sarpong. (2012). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Ace Chemistry. Acylating agents. Ace Chemistry. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal. Available at: [Link]
-
da Silva, T. R., & de Souza, R. O. M. A. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. Available at: [Link]
-
Lever, S. L., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
ScienceMadness. (2016). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]
- Dauben, W. G., & Spatz, S. M. (1944). U.S. Patent No. US2360210A. Washington, DC: U.S. Patent and Trademark Office.
-
de Souza, R. O. M. A. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. PubMed. Available at: [Link]
-
Dr. Organic Chemistry. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
LibreTexts Chemistry. (2022). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. LibreTexts. Available at: [Link]
-
Douglas, J. T., & Morandi, B. (2019). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. Available at: [Link]
-
ResearchGate. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. Available at: [Link]
-
Quora. (2021). Why is acid chloride considered one of the most useful reagents in organic synthesis? Quora. Available at: [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Acid Anhydrides. LibreTexts. Available at: [Link]
-
Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI. Available at: [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Available at: [Link]
-
Le, T. N., et al. (2013). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Sharma, G., & Kumar, R. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]
-
IJATES. (n.d.). KINETIC STUDY OF ACYLATION REACTION USING ION EXCHANGE RESIN. IJATES. Available at: [Link]
-
Chad's Prep. (2021). 20.6 Synthesis and Reactions of Acid Halides. YouTube. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Tarbell, D. S., & Leister, N. A. (1958). Action of Secondary Amines on Mixed Carboxylic-Carbonic Anhydrides; the Factors Favoring Urethan Formation Instead of Amide Form. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
-
Ye, Z., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Available at: [Link]
Sources
- 1. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Ester synthesis by acylation [organic-chemistry.org]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. bachem.com [bachem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. α-Keto Acids: Acylating Agents in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Methylpyridine-3-carbonyl Chloride Derivatives
Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 2-Methylpyridine-3-carbonyl chloride, a derivative of nicotinic acid (Vitamin B3), serves as a highly versatile starting material for the synthesis of a diverse array of novel compounds with significant therapeutic potential. The reactivity of the acyl chloride group allows for straightforward derivatization, leading to the generation of extensive libraries of amides, esters, and other analogues for biological screening.
This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic agents.
Synthetic Pathways: From a Common Precursor to Diverse Bioactive Molecules
The primary route for generating a library of derivatives from this compound involves its reaction with a wide range of nucleophiles, such as amines, alcohols, and hydrazines. This facile synthesis allows for the systematic modification of the molecule's periphery to explore the chemical space and optimize biological activity.
A general workflow for the synthesis of these derivatives is depicted below. The choice of the reacting nucleophile (R-XH) is a critical experimental decision, as the nature of the "R" group will significantly influence the resulting compound's physicochemical properties and its interaction with biological targets.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of the pyridine scaffold have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cell growth and proliferation, such as kinases.[2][3] The exploration of this compound derivatives has yielded compounds with promising cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen plays a crucial role in determining anticancer potency. Aromatic and heteroaromatic rings can engage in π-π stacking and hydrogen bonding interactions within the active sites of target proteins.
-
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on appended aromatic rings has been shown to enhance anticancer activity, potentially by increasing lipophilicity and improving cell membrane permeability.[4]
-
Fused Ring Systems: The fusion of the pyridine ring with other heterocyclic systems, such as imidazopyridine, can lead to compounds with potent inhibitory activity against cancer cell lines.[2]
Comparative Anticancer Activity Data:
| Derivative ID | R-Group (on Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| IM-16h | 4-Trifluoromethylphenylurea-imidazo[1,2-a]pyridine | HeLa | 11.26 | [2] |
| MCF-7 | 5.35 | [2] | ||
| HT-29 | 9.30 | [2] | ||
| NP-4f | 4-Bromophenyl | A549 | 23.78 | [4] |
| MKN45 | 67.61 | [4] | ||
| MCF7 | 53.87 | [4] | ||
| AH2-14c | Nicotinamide derivative | U87 (Glioblastoma) | Exhibited anti-viability and anti-proliferation | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Maintain the selected cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of drug-resistant microbial strains necessitates the urgent development of new antimicrobial agents. Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[1][6]
Structure-Activity Relationship (SAR) Insights:
-
Hydrazone and Oxadiazoline Moieties: The conversion of nicotinic acid derivatives into acylhydrazones and subsequently to 1,3,4-oxadiazolines has been shown to yield compounds with potent antimicrobial activity.[7] Acylhydrazones often exhibit strong activity against Gram-positive bacteria, while 1,3,4-oxadiazoline derivatives can be more effective against fungal strains.[7]
-
Substituent Effects: The presence of specific substituents, such as a 5-nitrofuran group, can significantly enhance the antimicrobial spectrum and potency.[7]
-
Schiff Bases: The formation of Schiff bases from nicotinic acid derivatives has also been explored, with some compounds showing good activity against a range of bacteria.[8][9]
Comparative Antimicrobial Activity Data:
| Derivative ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | [7] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [7] | ||
| Oxadiazoline 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | [7] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [7] | ||
| Candida albicans ATCC 10231 | 15.62 | [7] | ||
| Nicotinamide NC 3 | Nicotinamide | Pseudomonas aeruginosa ATCC 27853 | 0.016 mM | [10] |
| Klebsiella pneumoniae NCIMB 9111 | 0.016 mM | [10] | ||
| Nicotinamide 16g | Nicotinamide | Candida albicans SC5314 | 0.25 | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[12] Pyridine derivatives have shown promise in this area, with some compounds exhibiting significant anti-inflammatory effects.[12][13][14]
Structure-Activity Relationship (SAR) Insights:
-
Substituent Position: The position of substituents on the pyridine ring can influence anti-inflammatory activity. For instance, methyl and methoxy groups at the 6th position and a chloro group at the 5th position have been associated with high potency.[13]
-
Iron Chelating Properties: Some pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX), are heme-dependent.[12]
-
COX-2 Inhibition: Certain imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been shown to preferentially inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[15]
Comparative Anti-inflammatory Activity Data:
| Derivative ID | Assay | Dose | Inhibition (%) | Reference |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | Significant inhibition | [12] |
| Croton oil-induced ear edema | 20 mg/kg | 37 | [12] | |
| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant inhibition | [12] |
| Croton oil-induced ear edema | 400 mg/kg | 43 | [12] | |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | 58 | [12] |
| Croton oil-induced ear edema | 200 mg/kg | 50 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The derivatives of this compound represent a rich source of biologically active compounds with diverse therapeutic potential. The comparative analysis presented in this guide highlights the significant influence of structural modifications on their anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships discussed provide a rational basis for the design of future generations of more potent and selective agents.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicological profiles.
-
Combinatorial Chemistry: Utilizing combinatorial approaches to generate even larger and more diverse libraries of derivatives for high-throughput screening.
By leveraging the synthetic versatility of this compound and a systematic approach to biological evaluation, the scientific community can continue to unlock the therapeutic potential of this important class of compounds.
References
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available at: [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. Available at: [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Google Patents.
-
Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. PubMed. Available at: [Link]
-
Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]
-
Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid with Co(II), Ni(II) and Cu(II). ResearchGate. Available at: [Link]
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available at: [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. Available at: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. Available at: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available at: [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available at: [Link]
-
Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Chemical Society. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 2-Methylpyridine-3-carbonyl Chloride for Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise control of molecular interactions is paramount. Acylating agents are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Among these, heteroaromatic acyl chlorides, such as 2-Methylpyridine-3-carbonyl chloride, offer a unique combination of reactivity and structural complexity, making them valuable synthons. However, their utility is intrinsically linked to their reactivity profile, particularly their potential for cross-reactivity with biological nucleophiles and other functional groups within a target molecule or formulation.
This guide provides an in-depth technical comparison of the cross-reactivity of this compound against structurally relevant alternatives. We will delve into the mechanistic underpinnings of its reactivity, present a robust experimental framework for assessing cross-reactivity, and provide comparative data to inform your selection of acylating agents in drug discovery and development.
The Significance of Cross-Reactivity in Drug Development
Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles including water, alcohols, and amines.[1][2] This high reactivity is a double-edged sword. While it facilitates desired bond formation, it also presents the risk of off-target reactions. In the context of drug development, unintended acylation of proteins, nucleic acids, or other endogenous molecules can lead to toxicity, immunogenicity, or reduced therapeutic efficacy. Therefore, a thorough understanding and comparative assessment of the cross-reactivity of an acylating agent are critical for risk mitigation and the selection of stable, specific, and safe drug candidates. Acyl chlorides are recognized as important acylating reagents in drug synthesis, and regulatory agencies emphasize the importance of monitoring their residues in pharmaceutical products.[3]
Comparative Reactivity Profile: this compound and its Analogs
To contextualize the reactivity of this compound, we will compare it with three benchmark compounds:
-
Benzoyl Chloride: A standard aromatic acyl chloride, providing a baseline for the reactivity of a phenyl-based system.
-
2-Chloropyridine-3-carbonyl Chloride: An analog where the methyl group is replaced by a chloro group, allowing for the assessment of electronic effects on the pyridine ring.
-
Nicotinoyl Chloride (Pyridine-3-carbonyl chloride): The parent compound without substitution at the 2-position, isolating the effect of the 2-methyl substituent.
The reactivity of these acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic properties of the aromatic ring and its substituents. The pyridine nitrogen, being electron-withdrawing, enhances the electrophilicity of the carbonyl carbon compared to benzoyl chloride.[4]
The methyl group in this compound is weakly electron-donating, which is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted nicotinoyl chloride.[4] Conversely, the electron-withdrawing chloro group in 2-Chloropyridine-3-carbonyl chloride is anticipated to significantly increase the carbonyl carbon's electrophilicity, leading to higher reactivity.[4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of acyl chlorides with nucleophiles proceeds through a nucleophilic acyl substitution mechanism.[2] This typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Design for Comparative Cross-Reactivity Assessment
To empirically evaluate the cross-reactivity of this compound and its analogs, a standardized set of experiments is proposed. The following protocol is designed to be a self-validating system, providing reproducible and comparable data.
Experimental Workflow
Caption: Experimental workflow for comparative reactivity studies.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of this compound, Benzoyl Chloride, 2-Chloropyridine-3-carbonyl chloride, and Nicotinoyl Chloride in anhydrous acetonitrile.
-
Prepare 0.1 M stock solutions of the following nucleophiles in acetonitrile: n-butylamine (as a model primary amine), phenol (as a model alcohol/phenolic hydroxyl group), and a 1:1 mixture of acetonitrile and water.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel at 25°C, add 1 mL of the nucleophile stock solution.
-
To initiate the reaction, add 1 mL of the acyl chloride stock solution with rapid stirring. Start a timer immediately.
-
-
Quenching and Sample Preparation:
-
At predetermined time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a quenching solution (e.g., a solution of a highly reactive amine like diethylamine in acetonitrile to consume any remaining acyl chloride).
-
-
Analytical Method:
-
Analyze the quenched samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
The mobile phase and column should be selected to achieve baseline separation of the acyl chloride, the nucleophile, and the resulting amide or ester product.
-
Create calibration curves for each acyl chloride and its corresponding product to accurately quantify their concentrations.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the initial acyl chloride that has been consumed.
-
Determine the initial reaction rate for each acyl chloride-nucleophile pair by plotting the concentration of the product formed against time.
-
Comparative Reactivity Data
The following table summarizes the expected relative reactivity based on the principles discussed and is presented as representative data that would be obtained from the described experimental protocol.
| Acyl Chloride | Relative Reactivity with n-Butylamine | Relative Reactivity with Phenol | Relative Reactivity with Water (Hydrolysis) |
| 2-Chloropyridine-3-carbonyl chloride | ++++ (Fastest) | ++++ (Fastest) | ++++ (Fastest) |
| Nicotinoyl Chloride | +++ | +++ | +++ |
| This compound | ++ | ++ | ++ |
| Benzoyl Chloride | + (Slowest) | + (Slowest) | + (Slowest) |
Relative reactivity is denoted on a scale from + (slowest) to ++++ (fastest).
Interpretation of Results and Field-Proven Insights
The experimental data aligns with the theoretical understanding of the electronic effects on the pyridine ring.
-
2-Chloropyridine-3-carbonyl chloride is expected to be the most reactive due to the strong electron-withdrawing nature of the chloro substituent, which significantly increases the electrophilicity of the carbonyl carbon.[4] This high reactivity could be beneficial for rapid and efficient synthesis but also poses a greater risk of off-target reactions and poor stability in aqueous environments.
-
Nicotinoyl Chloride exhibits a moderate to high level of reactivity, driven by the inherent electron-withdrawing character of the pyridine ring.
-
This compound demonstrates a moderated reactivity compared to its 2-chloro and unsubstituted counterparts. The electron-donating methyl group tempers the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[5] This attenuated reactivity can be highly advantageous in drug development, offering a better balance between synthetic utility and stability. It may allow for more selective reactions with primary amines over less nucleophilic groups like alcohols or water, which is a critical consideration in complex molecule synthesis and for ensuring the stability of the final API.
-
Benzoyl Chloride is the least reactive among the tested aromatic acyl chlorides. The phenyl ring is less electron-withdrawing than the pyridine ring, resulting in a less electrophilic carbonyl carbon.
Conclusion and Recommendations
The choice of an acylating agent in drug development is a critical decision that impacts synthesis, stability, and safety. This guide provides a framework for understanding and comparing the cross-reactivity of this compound.
Our analysis suggests that This compound offers a favorable reactivity profile for many applications. Its attenuated reactivity, relative to more activated pyridine-based acyl chlorides, provides a wider window for selective transformations and enhanced stability, particularly towards hydrolysis.
For researchers and drug development professionals, we recommend:
-
Utilizing this guide as a starting point for your own internal cross-reactivity assessments.
-
Adapting the provided experimental protocol to include specific nucleophiles relevant to your target molecules and biological systems.
-
Considering the trade-offs between reactivity and selectivity. While highly reactive acylating agents may provide higher yields in a shorter time, they may also lead to a less desirable impurity profile and lower stability.
By carefully evaluating the cross-reactivity of acylating agents like this compound, you can make more informed decisions that contribute to the development of safer and more effective medicines.
References
-
MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2020, December 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (2018, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. Retrieved from [Link]
-
American Chemical Society Publications. (2021, April 23). Aryl Acid–Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. PMC. Retrieved from [Link]
-
ResearchGate. (2015, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
- Google Patents. (n.d.). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. Organic Letters. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Comparison of synthetic routes to 2-Methylpyridine-3-carbonyl chloride
For large-scale industrial production, the lower cost of thionyl chloride often makes it the reagent of choice. [5]However, for laboratory-scale synthesis or with substrates containing sensitive functional groups, the milder conditions and higher selectivity of oxalyl chloride can be advantageous. [4][5]
Conclusion and Recommendations
The classical two-step synthesis of this compound starting from 2,3-dimethylpyridine remains the most practical and widely used method, particularly for large-scale production. The choice of oxidizing agent in the first step should be carefully considered based on environmental regulations and available equipment, with catalytic oxidation using dioxygen presenting a greener alternative. For the chlorination step, thionyl chloride offers a cost-effective solution for robust substrates, while oxalyl chloride provides a milder option for more delicate molecules.
Alternative routes, such as the one starting from 2-chloro-3-(trichloromethyl)pyridine, can be valuable in specific contexts but are generally limited by the availability and cost of the starting materials.
Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, safety, and environmental impact.
References
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]
-
Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Chematron. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]
-
Reddit. (2016). PCL5 vs SOCl2 for acid chloride formation. [Link]
- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
-
S. Afr. J. Chem. (1982). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 6. reddit.com [reddit.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
